molecular formula C7H5BrF3N B1447355 4-(Bromomethyl)-3-(trifluoromethyl)pyridine CAS No. 1227606-67-8

4-(Bromomethyl)-3-(trifluoromethyl)pyridine

Cat. No. B1447355
M. Wt: 240.02 g/mol
InChI Key: KRKNEDBXRIWMOF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H4Br2F3N . It is a solid substance with a molecular weight of 306.91 .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)-3-(trifluoromethyl)pyridine consists of a pyridine ring with a bromomethyl group at the 4-position and a trifluoromethyl group at the 3-position .


Physical And Chemical Properties Analysis

4-(Bromomethyl)-3-(trifluoromethyl)pyridine is a solid substance with a melting point of 197-209 °C . It has a molecular weight of 306.91 .

Scientific Research Applications

Application

The study investigates the effects of isomeric ligands on the structure and biological activity of zinc complexes synthesized with trifluoromethyl-pyridine carboxylic acid .

Method

Two complexes, [Zn(tpc)2(H2O)2] and [Zn(tfc)2(H2O)2], were synthesized with isomeric ligands (Htpc = 5-(trifluoromethyl)pyridine-2-carboxylic acid, Htfc = 4-(trifluoromethyl)nicotinic acid). The structural differences between the two complexes were revealed through single crystal X-ray studies .

Results

The study found that the coordination mode of complex 1 is N, O chelated coordination and that of complex 2 is N, O monodentate coordination. Due to the structural variations between the two complexes, the binding activity of the two complexes with bovine serum albumin (BSA) or calf thymus DNA (CT-DNA) changed .

2. Radical Trifluoromethylation

Application

The study discusses the recent advances in trifluoromethylation of carbon-centered radical intermediates .

Results

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The recommended storage temperature is 2-8°C .

properties

IUPAC Name

4-(bromomethyl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-3-5-1-2-12-4-6(5)7(9,10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNEDBXRIWMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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